6-Formylpterin

Overview

Description

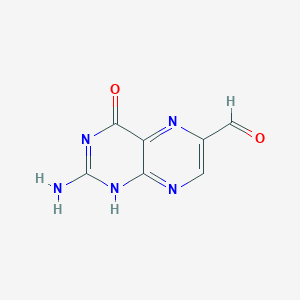

6-Formylpterin is a Vitamin B9 (folate) metabolite and ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells . It has a molecular formula of C7H5N5O2 .

Synthesis Analysis

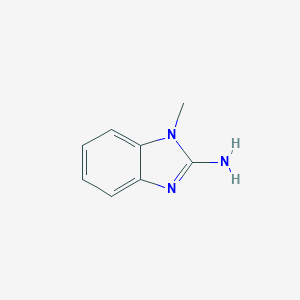

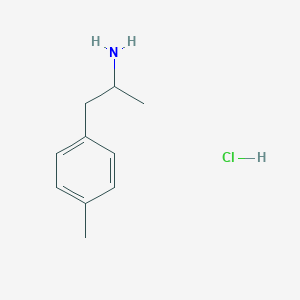

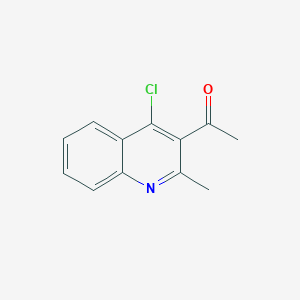

The synthesis of 6-Formylpterin involves the condensation of 2-amino-4-hydroxy-5-phenylazo-6-chloropyrimidine with the ethylene ketal of aminoacetone, followed by reduction of the phenylazo group, hydrolysis, and cyclization. This leads to the formation of 6-methyl-7,8-dihydropterin. The oxidation of 6-methylpterin with SeO2 in AcOH in the presence of NiCl2 gives 6-formylpterin .Molecular Structure Analysis

The molecular structure of 6-Formylpterin consists of a pyrimidine ring and a pyrazine ring fused together forming a complicated bicyclic N heterocycle .Chemical Reactions Analysis

6-Formylpterin has been demonstrated to produce reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) from oxygen in the presence of NADH in the dark .Physical And Chemical Properties Analysis

6-Formylpterin has a density of 1.9±0.1 g/cm3, a molar refractivity of 45.5±0.5 cm3, and a molar volume of 98.4±7.0 cm3. It has 7 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Application in Biochemistry and Pharmacology

6-Formylpterin (6FP) has been demonstrated to have many marked physiological activities . It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes .

Method of Application

In one study, researchers developed a synthetic procedure for nucleoside analogs of 6FP and prepared certain compounds in which the 1-position is glycosylated .

Results and Outcomes

The study found that these 6FP derivatives can generate reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) from oxygen in the presence of NADH in the dark . This ROS generation activity gives rise to their particular physiological activities, such as induction of apoptosis in cellular and living systems .

Application in Enzymology

6-Formylpterin is an oxidized pterin produced by photolytic breakdown of folic acid . It binds to one of two active sites on Xanthine oxidase (XO), preventing the metabolism of other substrates at the second site .

Method of Application

In the presence of water and oxygen, XO generates reactive oxygen species, including hydrogen peroxide (H2O2), as it oxidizes specific substrates .

Results and Outcomes

6-Formylpterin itself is converted by XO to 6-carboxylpterin and H2O2, and the turnover rate of this reaction can actually be accelerated by prior binding of a hetero-substrate to XO . In this way, 6-formylpterin acts as an intracellular generator of H2O2 in cells expressing XO, altering cellular function .

Application in Pharmacology

6-Formylpterin nucleoside analogs have been developed and studied for their potential in generating reactive oxygen species (ROS) in vivo .

Method of Application

Researchers have developed a synthetic procedure for nucleoside analogs of 6FP and prepared certain compounds in which the 1-position is glycosylated .

Results and Outcomes

These 6FP derivatives can generate ROS such as hydrogen peroxide (H2O2) from oxygen in the presence of NADH in the dark . This ROS generation activity gives rise to their particular physiological activities, such as induction of apoptosis in cellular and living systems .

Application in Immunology

6-Formylpterin is a Vitamin B9 (folate) metabolite and ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells .

Method of Application

The specific method of application in this context is not detailed in the source, but it likely involves the interaction of 6-Formylpterin with MR1 antigens on MAIT cells .

Results and Outcomes

The specific outcomes of this interaction are not detailed in the source, but it is implied that this interaction plays a role in the function of MAIT cells .

Application in Neuroprotection

6-Formylpterin (6FP) has been demonstrated to have strong neuroprotective effects against transient ischemia-reperfusion injury in gerbils .

Method of Application

The specific method of application in this context is not detailed in the source, but it likely involves the administration of 6FP to gerbils undergoing transient ischemia-reperfusion injury .

Results and Outcomes

The study found that 6FP protected retinal neurons even when it was administered after the ischemic insult . This suggests that 6FP could be a potential therapeutic agent for conditions caused by a lack of oxygen supply .

Application in Fluorescence Studies

6-Formylpterin has been used in steady-state and time-resolved fluorescence studies .

Method of Application

In one study, four compounds of the pterin family (pterin, 6-carboxypterin, 6-formylpterin, and folic acid) were studied in aqueous solution using the single photon counting technique .

Results and Outcomes

The specific outcomes of this study are not detailed in the source, but the use of 6-Formylpterin in fluorescence studies suggests its potential as a fluorescent probe .

Safety And Hazards

properties

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJAQDVNMGLRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221396 | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Formylpterin | |

CAS RN |

712-30-1 | |

| Record name | 6-Formylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 712-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

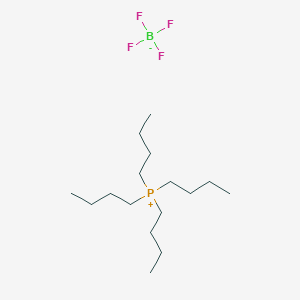

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

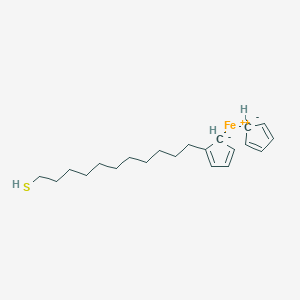

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)